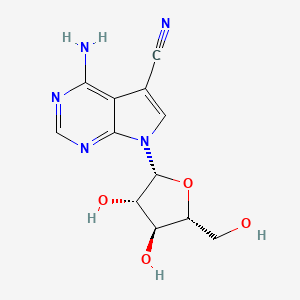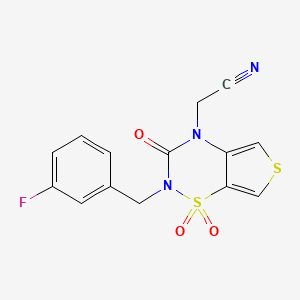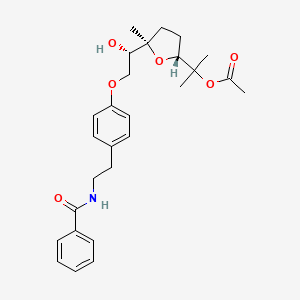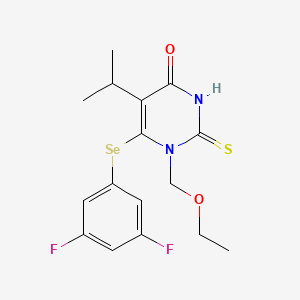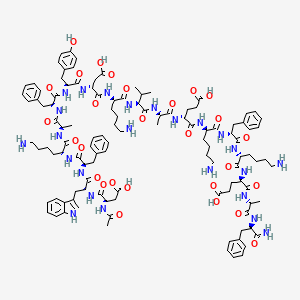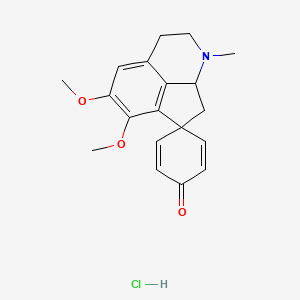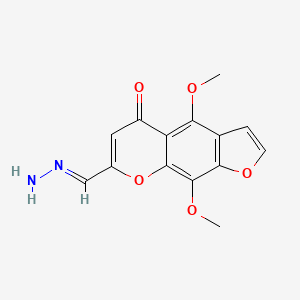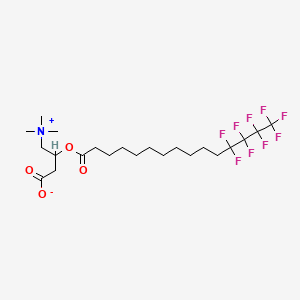
1,4-Butanediamine, N'-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core substituted with benzofuran and dichloro groups, making it a subject of study for its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of Benzofuran Moiety: The benzofuran group can be introduced via a Friedel-Crafts acylation reaction using benzofuran and an appropriate acyl chloride.
Chlorination: The dichloro groups are introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Butanediamine: The final step involves the reaction of the intermediate with 1,4-butanediamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxaline core to its reduced form.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzofuran moiety can interact with various enzymes, inhibiting their activity and leading to cell death in certain biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-dimethyl-
- 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diisopropyl-
Uniqueness
Compared to similar compounds, 1,4-Butanediamine, N’-(3-(2-benzofuranyl)-6,7-dichloro-2-quinoxalinyl)-N,N-diethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzofuran and dichloro groups enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
239095-01-3 |
|---|---|
Molekularformel |
C24H26Cl2N4O |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
N-[3-(1-benzofuran-2-yl)-6,7-dichloroquinoxalin-2-yl]-N',N'-diethylbutane-1,4-diamine |
InChI |
InChI=1S/C24H26Cl2N4O/c1-3-30(4-2)12-8-7-11-27-24-23(22-13-16-9-5-6-10-21(16)31-22)28-19-14-17(25)18(26)15-20(19)29-24/h5-6,9-10,13-15H,3-4,7-8,11-12H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
XBPBJDFJAWKYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCNC1=NC2=CC(=C(C=C2N=C1C3=CC4=CC=CC=C4O3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


